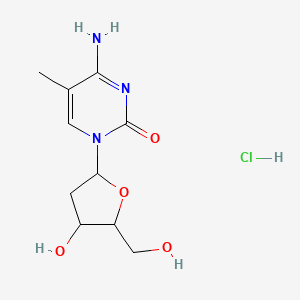
2''-Deoxy-5-methylcytidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’'-Deoxy-5-methylcytidine hydrochloride: is a nucleoside analogue that plays a significant role in various biochemical and cellular processes. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the 5th position of the cytosine ring. This compound is often used in research related to DNA methylation and epigenetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘-Deoxy-5-methylcytidine hydrochloride typically involves the methylation of 2’'-deoxycytidine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2’'-Deoxy-5-methylcytidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: 2’'-Deoxy-5-methylcytidine hydrochloride can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the cytosine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’'-Deoxy-5-hydroxymethylcytidine.
Reduction: Reduced forms of the cytosine ring.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
科学的研究の応用
2’'-Deoxy-5-methylcytidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleotides and nucleosides.
Biology: In studies of DNA methylation and epigenetic regulation, as it serves as a substrate for DNA methyltransferases.
Industry: Used in the production of diagnostic reagents and as a standard in analytical techniques.
作用機序
The primary mechanism of action of 2’'-Deoxy-5-methylcytidine hydrochloride involves its incorporation into DNA, where it mimics the natural nucleoside cytidine. The methyl group at the 5th position of the cytosine ring plays a crucial role in epigenetic regulation by affecting DNA methylation patterns. This modification can influence gene expression by altering the binding of transcription factors and other proteins to DNA.
類似化合物との比較
2’'-Deoxycytidine: Lacks the methyl group at the 5th position.
5-Methylcytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen atom.
2’'-Deoxy-5-hydroxymethylcytidine: Contains a hydroxymethyl group at the 5th position instead of a methyl group.
Uniqueness: 2’'-Deoxy-5-methylcytidine hydrochloride is unique due to its specific structure, which allows it to be used as a tool in studying DNA methylation and epigenetic modifications. Its ability to be incorporated into DNA and affect gene expression makes it a valuable compound in both basic and applied research.
特性
分子式 |
C10H16ClN3O4 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H |
InChIキー |
JGHJNZSDZNWYMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)


![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)





